![molecular formula C23H13BrClI2NO3 B11716885 N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

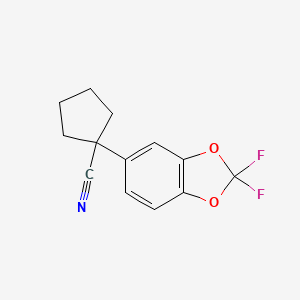

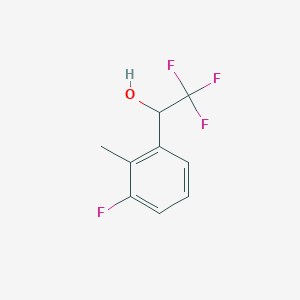

N-{4-[(1-Bromnaphthalen-2-yl)oxy]-3-chlorphenyl}-2-hydroxy-3,5-diiodobenzamid ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen chemischen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung zeichnet sich durch eine Kombination aus Bromnaphthalen-, Chlorphenyl- und Diiodobenzamid-Molekülen aus, die zu ihren besonderen chemischen Eigenschaften und Reaktivitäten beitragen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-{4-[(1-Bromnaphthalen-2-yl)oxy]-3-chlorphenyl}-2-hydroxy-3,5-diiodobenzamid umfasst in der Regel mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Ein gängiger Ansatz ist die Synthese des Bromnaphthalen-Derivats, gefolgt von der Herstellung der Chlorphenyl-Zwischenverbindung. Diese Zwischenprodukte werden dann unter bestimmten Reaktionsbedingungen gekoppelt, um die endgültige Verbindung zu bilden.

-

Schritt 1: Synthese von 1-Bromnaphthalen-2-ol

Reagenzien: Naphthalin, Brom und ein geeignetes Lösungsmittel (z. B. Dichlormethan).

Bedingungen: Die Reaktion wird unter Rückflussbedingungen mit kontinuierlichem Rühren durchgeführt.

-

Schritt 2: Synthese von 4-(1-Bromnaphthalen-2-yl)oxy-3-chlorphenol

Reagenzien: 1-Bromnaphthalen-2-ol, 3-Chlorphenol und eine Base (z. B. Kaliumcarbonat).

Bedingungen: Das Reaktionsgemisch wird erhitzt, um die Bildung der Etherbindung zu fördern.

-

Schritt 3: Kopplung mit 2-Hydroxy-3,5-diiodobenzamid

Reagenzien: 4-(1-Bromnaphthalen-2-yl)oxy-3-chlorphenol, 2-Hydroxy-3,5-diiodobenzamid und ein Kupplungsmittel (z. B. EDCI).

Bedingungen: Die Reaktion wird typischerweise in einer inerten Atmosphäre durchgeführt, um Oxidation zu verhindern.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Außerdem werden Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-{4-[(1-Bromnaphthalen-2-yl)oxy]-3-chlorphenyl}-2-hydroxy-3,5-diiodobenzamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Brom- und Iodatome in der Verbindung können durch andere funktionelle Gruppen mittels nukleophiler Substitutionsreaktionen substituiert werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriumiodid in Aceton für Halogenaustauschreaktionen.

Hauptprodukte

Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung neuer halogenierter Derivate.

Wissenschaftliche Forschungsanwendungen

N-{4-[(1-Bromnaphthalen-2-yl)oxy]-3-chlorphenyl}-2-hydroxy-3,5-diiodobenzamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenzielle Wirkung als Antimykotikum gegen bestimmte Pilzstämme untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung bestimmter Krankheiten untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-{4-[(1-Bromnaphthalen-2-yl)oxy]-3-chlorphenyl}-2-hydroxy-3,5-diiodobenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. So wurde gezeigt, dass es das Wachstum bestimmter Pilzarten hemmt, indem es wichtige Enzyme in ihren Stoffwechselwegen angreift . Die Bromnaphthalen- und Diiodobenzamid-Moleküle der Verbindung spielen eine entscheidende Rolle für ihre Bindungsaffinität und Spezifität.

Wissenschaftliche Forschungsanwendungen

N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antifungal agent against specific fungal strains.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain fungal species by targeting key enzymes involved in their metabolic pathways . The compound’s bromonaphthalene and diiodobenzamide moieties play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-Benzyl-4-(1-Bromnaphthalen-2-yl)oxybutan-1-amin: Eine weitere Verbindung mit einer Bromnaphthalen-Einheit, bekannt für ihre antimykotischen Eigenschaften.

4-Bromnaphthalen-1-amin: Wird bei der Synthese verschiedener organischer Verbindungen mit biologischer Aktivität verwendet.

Einzigartigkeit

N-{4-[(1-Bromnaphthalen-2-yl)oxy]-3-chlorphenyl}-2-hydroxy-3,5-diiodobenzamid zeichnet sich durch seine einzigartige Kombination aus Bromnaphthalen-, Chlorphenyl- und Diiodobenzamid-Gruppen aus, die ihm besondere chemische Eigenschaften und Reaktivitäten verleihen. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.

Eigenschaften

Molekularformel |

C23H13BrClI2NO3 |

|---|---|

Molekulargewicht |

720.5 g/mol |

IUPAC-Name |

N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide |

InChI |

InChI=1S/C23H13BrClI2NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-14(11-17(19)25)28-23(30)16-9-13(26)10-18(27)22(16)29/h1-11,29H,(H,28,30) |

InChI-Schlüssel |

QIGBHZZBZNYMMM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)I)I)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)

![5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)

![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)

![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)